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Abstract

Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol that
has emerged as a promising therapeutic agent for acute and chronic liver diseases, particularly
alcohol-associated hepatitis (AH). It functions as an epigenetic modulator by inhibiting DNA
methyltransferases (DNMTSs), thereby influencing gene expression pathways critical for cell
survival, inflammation, and lipid metabolism. This document provides a comprehensive
technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of
Larsucosterol Sodium, presenting key data and experimental protocols for the scientific
community.

Discovery

Larsucosterol is the sodium salt of 25-hydroxycholesterol 3-sulfate (25HC3S), an endogenous
cholesterol derivative.[1] Its discovery was a result of research into the function of the
mitochondrial cholesterol transporter protein, steroidogenic acute regulatory protein (STARDL1).
[1] Overexpression of STARDL in cells led to the identification of 25HC3S within the cell
nucleus, suggesting a role as a signaling molecule.[1] Subsequent functional studies revealed
its ability to reduce intracellular lipid accumulation, decrease inflammatory mediators, and
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suppress apoptosis, highlighting its therapeutic potential.[1] Endogenous 25HC3S has been
identified in multiple species, including humans, indicating a conserved biological role.[1]

Synthesis of Larsucosterol Sodium

Larsucosterol Sodium is a synthetic form of the naturally occurring 25HC3S.[2] While the
precise, industrial-scale synthesis protocol for Larsucosterol Sodium is proprietary, the
general chemical process involves two key steps: the sulfation of 25-hydroxycholesterol and
the subsequent formation of the sodium salt.

A plausible synthetic route would involve:

» Sulfation: Reacting 25-hydroxycholesterol with a sulfating agent, such as a sulfur trioxide-
pyridine complex, in an appropriate aprotic solvent. This step selectively adds a sulfate group
to the 3-hydroxyl position of the sterol backbone.

o Neutralization and Salt Formation: The resulting sulfuric acid monoester is then neutralized
with a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the stable
sodium salt, Larsucosterol Sodium.

« Purification: The final product is purified using standard techniques like crystallization or
chromatography to achieve the high purity required for pharmaceutical applications.

The final drug product for injection is a sterile solution of Larsucosterol Sodium (30 mg/mL)
formulated with hydroxypropyl betadex (240 mg/mL) to enhance solubility and stability.[1]

Mechanism of Action: Epigenetic Modulation

Larsucosterol acts as an epigenetic modulator by inhibiting the activity of DNA
methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5][6] In
pathological states like alcohol-associated hepatitis, there is an observed increase in DNMT
expression and subsequent DNA hypermethylation.[1][3] This epigenetic alteration leads to the
silencing of genes essential for cellular repair, stress response, and metabolism, contributing to
cellular dysfunction and liver failure.[3][7]

Larsucosterol intervenes by binding to and inhibiting these DNMTs.[2][5] This inhibition
reverses the aberrant DNA hypermethylation, allowing for the re-expression of critical genes.[3]
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[4] The downstream effects include:
e Improved Cell Survival: Suppression of apoptotic pathways.[1]
e Reduced Inflammation: Decreased production of inflammatory mediators.[1]

o Decreased Lipotoxicity: Inhibition of lipid biosynthesis and reduction of intracellular lipid
accumulation.[1][3][4]

This mechanism provides a strong rationale for its development in treating conditions
characterized by epigenetic dysregulation, such as AH and other acute organ injuries.[3][5]
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Caption: Larsucosterol's mechanism as a DNMT inhibitor.

Clinical Development and Efficacy

Larsucosterol has undergone several clinical trials, primarily focusing on its safety and efficacy
in patients with alcohol-associated hepatitis (AH).

Phase 2a Study

This multicenter, open-label, dose-escalation study provided the initial human efficacy signals
for Larsucosterol in AH.

Table 1: Key Efficacy Signals from Phase 2a Study in Severe AH
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Parameter

Lille Score (Day 7)

Observation

<0.45 in 89% of subjects,
indicating a response to
therapy.[1]

Source

[1]

Statistically significant
improvement vs. standard of
care (SOC).[1]

[1]

Serum Bilirubin

Notable decline from baseline
to Day 7 and Day 28.[1]

[1]

MELD Score

Reduced at Day 28 compared

to baseline.[1]

[1]

| 28-Day Survival | 100% survival in all 19 subjects treated.[1] |[1] |

Phase 2b AHFIRM Trial

The AHFIRM trial was a larger, randomized, double-blind, placebo-controlled study designed to

further evaluate the safety and efficacy of Larsucosterol in patients with severe AH.[3]

Table 2: Topline Results of the Phase 2b AHFIRM Trial (n=307)

30 mg
Endpoint
SOoC

Did not achieve

90-Day Mortality or
Transplant

[€]

Larsucosterol vs.

statistical
significance.[3][4]

90 mg

SOC

statistical

[€]

Larsucosterol vs.

Source

Did not achieve

[31[41(8]

significance.[3][4]

90-Day Mortality
(Overall)

41% reduction
(p=0.070).[3][4]

35% reduction
(p=0.126).[3][4]

[3]4]

| 90-Day Mortality (U.S. Patients, 76% of total) | 57% reduction (p=0.014).[3] | 58% reduction

(p=0.008).[3] |[3] |
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The trial did not meet its primary endpoint of a statistically significant reduction in mortality or
liver transplant at 90 days.[8] However, it showed a compelling and clinically meaningful trend
in reducing 90-day mortality, especially in the large U.S. patient population.[3][4] Larsucosterol
was also found to be safe and well-tolerated.[3]

Experimental Protocols
Phase 2a Clinical Trial Protocol

o Study Design: A multicenter, open-label, dose-escalation study conducted in two parts (Part
A: moderate AH, Part B: severe AH).[1]

» Patient Population: 19 subjects with a clinical diagnosis of AH. Disease severity was
stratified by Model for End-Stage Liver Disease (MELD) score (Moderate: 11-20, Severe: 21-
30).[1]

» Dosing Regimen: Subjects received one or two intravenous (IV) infusions of Larsucosterol
(72 hours apart) at doses of 30, 90, or 150 mg.[1] The drug was diluted in 100 mL of sterile
saline or 5% dextrose and infused over 2 hours.[1]

e Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of
Larsucosterol.[1]

o Key Endpoints: Safety and tolerability, PK parameters, Lille score at day 7, change in MELD
score and serum bilirubin from baseline, and 28-day mortality.[1]

o Sample Analysis: Plasma concentrations of Larsucosterol were measured using a validated
solid-phase extraction and high-performance liquid chromatography/mass spectrometry
(HPLC/MS) method with a calibration range of 2-500 ng/mL.[1]

Phase 2b (AHFIRM) Clinical Trial Protocol

o Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]
o Patient Population: 307 patients with severe AH.[3]

e Dosing Regimen: Patients were randomly assigned (1:1:1) to receive either 30 mg of
Larsucosterol, 90 mg of Larsucosterol, or a placebo.[8] A second dose was administered
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after 72 hours if the patient remained hospitalized.[8] All patients received investigator-
determined standard of care (SOC), which could include corticosteroids.[8]

e Primary Endpoint: Mortality or liver transplantation rate at 90 days.[3][8]

o Key Secondary Endpoint: Mortality rate at 90 days.[3][8]
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Patient Screening
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Caption: General workflow for the Phase 2b AHFIRM trial.
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Conclusion

Larsucosterol Sodium is a first-in-class epigenetic modulator with a well-defined mechanism
of action targeting the underlying pathophysiology of diseases like alcohol-associated hepatitis.
Discovered as an endogenous signaling molecule, its development has progressed through
rigorous clinical evaluation. While the Phase 2b AHFIRM trial did not meet its primary endpoint,
the compelling survival trends, particularly in the U.S. cohort, and its excellent safety profile
provide a strong rationale for continued investigation in a Phase 3 registration trial.[3][4] As a
potential first-ever approved therapy for severe AH, Larsucosterol holds significant promise for
addressing a major unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Available at: [https://www.benchchem.com/product/b1145032#discovery-and-synthesis-of-
larsucosterol-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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